1-(4-Chlorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Chlorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiadiazole ring, and a chromeno-pyrrole structure
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multi-step process involving the formation of key intermediates. One common synthetic route involves the reaction of 4-chloroaniline with lead tetraacetate in acetic acid to form 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione . This intermediate can then undergo further reactions to introduce the thiadiazole and chromeno-pyrrole moieties under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions and cyclization steps .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The chromeno-pyrrole structure may also contribute to its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Chlorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound shares the chlorophenyl and pyrrole moieties but lacks the thiadiazole and chromeno structures.
Fenvalerate: Although structurally different, fenvalerate also contains a chlorophenyl group and is used in various applications.
This detailed analysis highlights the significance and potential of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C25H22ClN3O3S |
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Molecular Weight |
480.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H22ClN3O3S/c1-12(2)9-19-27-28-25(33-19)29-21(15-5-7-16(26)8-6-15)20-22(30)17-10-13(3)14(4)11-18(17)32-23(20)24(29)31/h5-8,10-12,21H,9H2,1-4H3 |
InChI Key |
UNAMGLKUJQUPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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